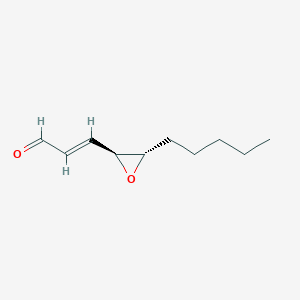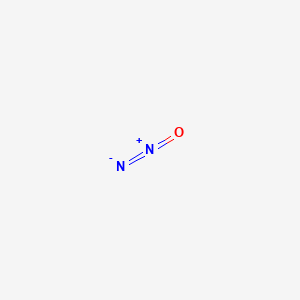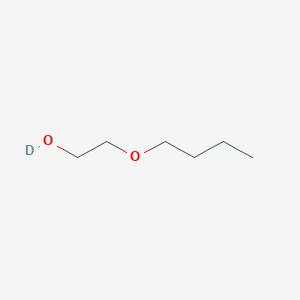
6-Ethoxynaphthalene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxynaphthalene-2,3-diol is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It is also known as 6-ethoxy-2,3-dihydroxy-1-naphthalene or 6-ethoxy-2,3-naphthalenediol. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 6-Ethoxynaphthalene-2,3-diol is not well understood. However, it is believed that it interacts with DNA and RNA by intercalating between the base pairs. This interaction results in a change in the fluorescence properties of the compound, which can be used for detection purposes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-Ethoxynaphthalene-2,3-diol are not well studied. However, it is believed that it does not have any significant toxic effects on cells or tissues.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-Ethoxynaphthalene-2,3-diol in lab experiments is its high sensitivity and selectivity for DNA and RNA. It is also relatively easy to synthesize and has a high purity yield. However, one of the limitations is that it can be expensive to synthesize, which may limit its use in some experiments.
Future Directions
There are several future directions for the use of 6-Ethoxynaphthalene-2,3-diol in scientific research. One potential direction is the development of new compounds based on the structure of 6-Ethoxynaphthalene-2,3-diol for use in various applications. Another direction is the study of the mechanism of action of 6-Ethoxynaphthalene-2,3-diol to better understand its interactions with DNA and RNA. Finally, the use of 6-Ethoxynaphthalene-2,3-diol in biomedical applications such as drug delivery and gene therapy may also be explored.
Conclusion:
In conclusion, 6-Ethoxynaphthalene-2,3-diol is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It has been synthesized using various methods and has been studied for its potential applications in scientific research. Its high sensitivity and selectivity for DNA and RNA make it a promising compound for use in various applications. Further studies are needed to better understand its mechanism of action and potential uses in biomedical applications.
Synthesis Methods
The synthesis of 6-Ethoxynaphthalene-2,3-diol can be achieved using different methods. One of the most common methods is the reaction of 6-ethoxy-1-naphthol with potassium permanganate in the presence of sulfuric acid. This method yields a high purity product with a yield of around 70%.
Scientific Research Applications
6-Ethoxynaphthalene-2,3-diol has been used in various scientific research applications due to its unique properties. It has been used as a fluorescent probe for the detection of DNA and RNA. It has also been used as a precursor for the synthesis of other compounds such as 6-ethoxy-2-naphthoic acid and 6-ethoxy-2-naphthoate.
properties
CAS RN |
136944-52-0 |
|---|---|
Product Name |
6-Ethoxynaphthalene-2,3-diol |
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-ethoxynaphthalene-2,3-diol |
InChI |
InChI=1S/C12H12O3/c1-2-15-10-4-3-8-6-11(13)12(14)7-9(8)5-10/h3-7,13-14H,2H2,1H3 |
InChI Key |
YQWGZHRNBFOHMZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=CC(=C(C=C2C=C1)O)O |
Canonical SMILES |
CCOC1=CC2=CC(=C(C=C2C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)](/img/structure/B159952.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)




![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)






